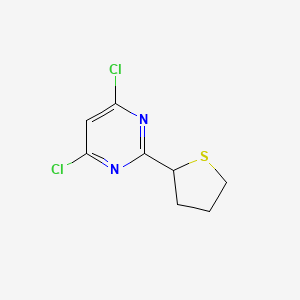
Dichloromethyl isopropyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloromethyl isopropyl carbonate is a chemical compound with the molecular formula C₅H₈Cl₂O₃. It is primarily used as an intermediate in organic synthesis and in the production of antiviral drugs, particularly those used to treat HIV and hepatitis B .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of dichloromethyl isopropyl carbonate typically involves the reaction of isopropyl chloroformate with paraformaldehyde. This reaction is catalyzed by a novel catalyst that ensures complete reaction under mild conditions. The catalyst can be reused, making the process cost-effective and environmentally friendly .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process is designed to minimize waste and emissions, making it suitable for large-scale production. The high yield and purity of the product, along with the low production cost, make this method ideal for industrial applications .
化学反応の分析
Types of Reactions: Dichloromethyl isopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce isopropyl alcohol and dichloromethanol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, the products can vary widely.
Hydrolysis Products: Isopropyl alcohol and dichloromethanol are the primary products of hydrolysis.
科学的研究の応用
Dichloromethyl isopropyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is a key intermediate in the production of antiviral drugs, particularly those used to treat HIV and hepatitis B.
Industry: The compound is used in the production of detergents, emulsifiers, foaming agents, and preservatives
作用機序
The mechanism of action of dichloromethyl isopropyl carbonate involves its role as an intermediate in the synthesis of antiviral drugs. It reacts with other compounds to form active pharmaceutical ingredients that inhibit viral replication. The molecular targets and pathways involved depend on the specific antiviral drug being synthesized .
類似化合物との比較
- Chloromethyl isopropyl carbonate
- Isopropyl chloroformate
- Dichloromethyl carbonate
Comparison: Dichloromethyl isopropyl carbonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to similar compounds, it offers higher reactivity and versatility in organic synthesis. Its role as an intermediate in the production of antiviral drugs also sets it apart from other similar compounds .
特性
分子式 |
C5H8Cl2O3 |
|---|---|
分子量 |
187.02 g/mol |
IUPAC名 |
dichloromethyl propan-2-yl carbonate |
InChI |
InChI=1S/C5H8Cl2O3/c1-3(2)9-5(8)10-4(6)7/h3-4H,1-2H3 |
InChIキー |
GDCDILJYDXWHDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)OC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
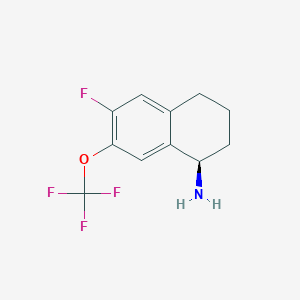
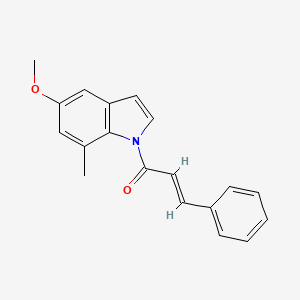
![Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B15219743.png)
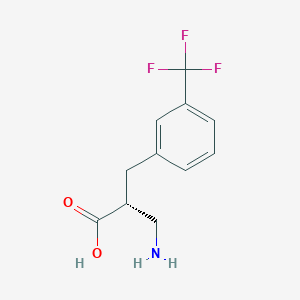
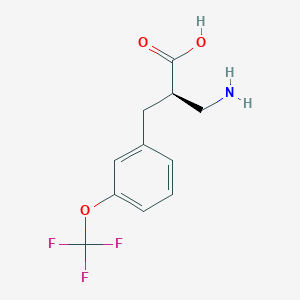
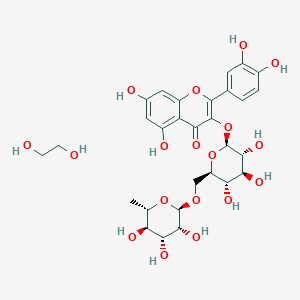
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)

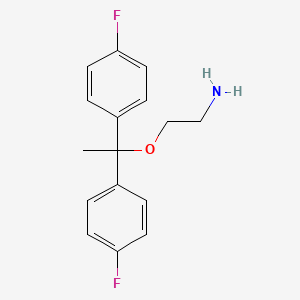
![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
